

# Application Notes and Protocols: Indium-Based Thin-Film Devices

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## Compound of Interest

Compound Name: *Indium tribromide*

Cat. No.: *B085924*

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These application notes provide detailed protocols and data on the use of indium compounds in the fabrication of thin-film electronic devices. While **indium tribromide** ( $\text{InBr}_3$ ) is not typically employed as the primary semiconductor in thin-film transistors (TFTs), it serves as a valuable additive in the production of perovskite-based devices, a closely related field. This document outlines the use of  $\text{InBr}_3$  in the fabrication of perovskite solar cells and details the production of high-performance thin-film transistors using a solution-processed indium oxide ( $\text{In}_2\text{O}_3$ ) semiconductor.

## Section 1: Indium Tribromide as an Additive in Perovskite Solar Cell Fabrication

**Indium tribromide** has been effectively used to modulate the morphology of lead bromide ( $\text{PbBr}_2$ ) films, which is a critical step in the fabrication of efficient cesium lead bromide ( $\text{CsPbBr}_3$ ) perovskite solar cells. The introduction of  $\text{InBr}_3$  into the  $\text{PbBr}_2$  precursor solution promotes the formation of a porous film, which facilitates the subsequent conversion to a high-quality perovskite layer.<sup>[1][2][3]</sup>

## Experimental Protocol: Fabrication of $\text{CsPbBr}_3$ Perovskite Solar Cells using $\text{InBr}_3$

This protocol details a multi-step solution-processing method for the fabrication of CsPbBr<sub>3</sub> perovskite solar cells, incorporating InBr<sub>3</sub> as an additive.<sup>[2]</sup>

#### 1. Substrate Preparation:

- Pattern fluorine-doped tin oxide (FTO) coated glass substrates using laser etching.
- Clean the substrates sequentially in an ultrasonic bath with acetone, isopropanol, ethanol, and deionized water.
- Dry the substrates with high-purity nitrogen and then treat with UV-ozone for 15 minutes.

#### 2. Deposition of Electron Transport Layer (ETL):

- Prepare a compact TiO<sub>2</sub> (c-TiO<sub>2</sub>) layer by spin-coating a 0.15 M solution of titanium diisopropoxide bis(acetylacetonate) in 1-butanol at 5000 rpm for 20 seconds, followed by heating at 125°C for 5 minutes. Repeat this step twice with a 0.3 M solution.
- Deposit a mesoporous TiO<sub>2</sub> (m-TiO<sub>2</sub>) layer by spin-coating a diluted TiO<sub>2</sub> paste at 5000 rpm for 30 seconds.
- Dry the layers at 125°C for 5 minutes and then sinter in a muffle furnace at 500°C for 30 minutes.

#### 3. Perovskite Precursor Solution and Film Formation:

- Prepare a stock solution of 1 M PbBr<sub>2</sub> in dimethylformamide (DMF).
- Create a series of precursor solutions by adding varying amounts of InBr<sub>3</sub> (e.g., 0.03, 0.09, 0.15, 0.21, and 0.27 mmol) to 1 mL of the PbBr<sub>2</sub> stock solution. Stir until the InBr<sub>3</sub> is completely dissolved.<sup>[2]</sup>
- Spin-coat the InBr<sub>3</sub>:PbBr<sub>2</sub> solution onto the prepared substrates at 2000 rpm for 30 seconds.
- Heat the films at 90°C for 30 minutes.<sup>[2]</sup>

#### 4. Perovskite Conversion:

- Prepare a 0.07 M solution of CsBr in methanol.
- Spin-coat the CsBr solution onto the  $\text{InBr}_3\text{:PbBr}_2$  film at 5000 rpm for 30 seconds.
- Heat the film at 250°C for 5 minutes. Repeat this step five times to ensure complete conversion to  $\text{CsPbBr}_3$ .[\[2\]](#)

#### 5. Post-treatment and Electrode Deposition:

- Soak the prepared perovskite film in isopropanol for 30 minutes to remove any excess CsBr, followed by annealing at 250°C for 15 minutes.
- Deposit a carbon paste electrode using the doctor-blade technique and dry at 100°C for 10 minutes.

## Data Presentation: Impact of $\text{InBr}_3$ on $\text{PbBr}_2$ Film Properties and Solar Cell Performance

The addition of  $\text{InBr}_3$  significantly influences the morphology of the  $\text{PbBr}_2$  film and the subsequent performance of the  $\text{CsPbBr}_3$  solar cell.

InBr <sub>3</sub> Concentration in PbBr <sub>2</sub> Precursor (mmol/mL)	Resulting PbBr <sub>2</sub> Film Thickness (nm)	Perovskite Solar Cell Power Conversion Efficiency (PCE) (%)
0.00	~70	< 5
0.03	~90	~5.5
0.09	~100	~6.0
0.15	~120	~6.2
0.21	~160	6.48
0.27	-	Decreased Performance

Data synthesized from information presented in[\[2\]](#)[\[3\]](#).

## Experimental Workflow: Perovskite Solar Cell Fabrication with $\text{InBr}_3$



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Caption: Workflow for  $\text{CsPbBr}_3$  perovskite solar cell fabrication using  $\text{InBr}_3$  additive.

## Section 2: Solution-Processed Indium Oxide Thin-Film Transistors

For applications requiring transparent and flexible electronics, solution-processed indium oxide ( $\text{In}_2\text{O}_3$ ) thin-film transistors offer a compelling alternative to traditional silicon-based devices. This section details a common method for fabricating  $\text{In}_2\text{O}_3$  TFTs using a spin-coating technique.

### Experimental Protocol: Fabrication of Solution-Processed $\text{In}_2\text{O}_3$ TFTs

This protocol describes the fabrication of a bottom-gate, top-contact  $\text{In}_2\text{O}_3$  TFT on a  $\text{Si}/\text{SiO}_2$  substrate.

#### 1. Substrate and Precursor Preparation:

- Use a heavily doped p-type silicon wafer with a 100 nm thermally grown  $\text{SiO}_2$  layer as the substrate. The silicon serves as the gate electrode and the  $\text{SiO}_2$  as the gate dielectric.
- Clean the substrate by sonicating in acetone, isopropanol, and deionized water for 15 minutes each, then dry with nitrogen.

- Prepare a 0.1 M  $\text{In}_2\text{O}_3$  precursor solution by dissolving indium nitrate hydrate ( $\text{In}(\text{NO}_3)_3 \cdot x\text{H}_2\text{O}$ ) in 2-methoxyethanol. Stir the solution vigorously for at least 1 hour.

## 2. Active Layer Deposition:

- Spin-coat the  $\text{In}_2\text{O}_3$  precursor solution onto the  $\text{SiO}_2/\text{Si}$  substrate at 3000 rpm for 30 seconds.
- Pre-anneal the film on a hot plate at  $150^\circ\text{C}$  for 10 minutes to remove the solvent.
- Perform a final high-temperature anneal in a furnace at  $300\text{--}400^\circ\text{C}$  for 1 hour to convert the precursor to  $\text{In}_2\text{O}_3$ .

## 3. Source and Drain Electrode Deposition:

- Define the source and drain contacts using a shadow mask.
- Deposit 50 nm of aluminum (Al) or gold (Au) through the shadow mask via thermal evaporation to form the source and drain electrodes. The channel length and width are defined by the dimensions of the shadow mask.

## 4. Post-Deposition Annealing (Optional):

- A final annealing step at a lower temperature (e.g.,  $200^\circ\text{C}$ ) in air or a controlled atmosphere can be performed to improve the contact between the electrodes and the semiconductor layer and to passivate defects.

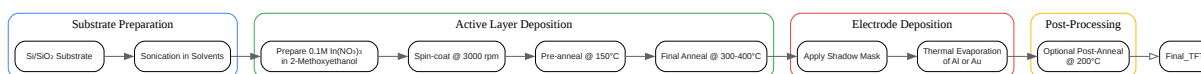
# Data Presentation: Performance of Solution-Processed $\text{In}_2\text{O}_3$ TFTs

The performance of solution-processed  $\text{In}_2\text{O}_3$  TFTs is highly dependent on the annealing temperature and the choice of dielectric material.

Annealing Temperature (°C)	Electron Mobility ( $\mu$ ) (cm <sup>2</sup> /Vs)	On/Off Current Ratio ( $I_{on}/I_{off}$ )	Threshold Voltage ( $V_{th}$ ) (V)
250	0.5 - 2.0	$10^5 - 10^6$	5 - 10
300	2.0 - 10.0	$10^6 - 10^7$	2 - 5
350	10.0 - 40.0	$> 10^7$	0 - 2
400	$> 40.0$	$> 10^7$	$< 1$

Note: These are typical performance ranges. Actual values can vary based on specific processing conditions, precursor chemistry, and device architecture.

## Experimental Workflow: Solution-Processed In<sub>2</sub>O<sub>3</sub> TFT Fabrication



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Caption: Workflow for fabricating a solution-processed In<sub>2</sub>O<sub>3</sub> thin-film transistor.

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## References

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